molecular formula C8H6Cl4O B14019541 2,2-Dichloro-1-(3,5-dichlorophenyl)ethanol

2,2-Dichloro-1-(3,5-dichlorophenyl)ethanol

Katalognummer: B14019541
Molekulargewicht: 259.9 g/mol
InChI-Schlüssel: YDVYZQPMHZWCHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dichloro-1-(3,5-dichlorophenyl)ethanol is an organic compound with the molecular formula C8H6Cl4O It is characterized by the presence of two chlorine atoms on the ethyl group and two chlorine atoms on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(3,5-dichlorophenyl)ethanol typically involves the chlorination of 1-(3,5-dichlorophenyl)ethanol. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction temperature and solvent choice play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The crude product is then purified using distillation or recrystallization techniques to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dichloro-1-(3,5-dichlorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,2-Dichloro-1-(3,5-dichlorophenyl)ethanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2,2-Dichloro-1-(3,5-dichlorophenyl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes .

Eigenschaften

Molekularformel

C8H6Cl4O

Molekulargewicht

259.9 g/mol

IUPAC-Name

2,2-dichloro-1-(3,5-dichlorophenyl)ethanol

InChI

InChI=1S/C8H6Cl4O/c9-5-1-4(2-6(10)3-5)7(13)8(11)12/h1-3,7-8,13H

InChI-Schlüssel

YDVYZQPMHZWCHP-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1Cl)Cl)C(C(Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.